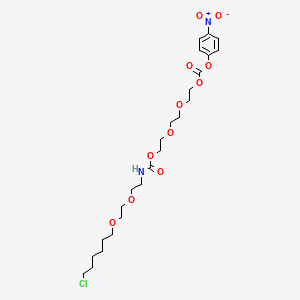

2-(2-(2-(((4-Nitrophenoxy)carbonyl)oxy)ethoxy)ethoxy)ethyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate

Beschreibung

This compound is a carbamate derivative featuring two distinct ethoxy-based chains. The first chain terminates in a 4-nitrophenoxy carbonyl group, while the second contains a 6-chlorohexyl moiety. The 4-nitrophenoxy group serves as an electron-withdrawing and photoactive moiety, enhancing reactivity in coupling reactions. The chlorohexyl chain contributes to lipophilicity, influencing solubility and membrane permeability. This dual functionality positions the compound for applications in bioconjugation, drug delivery, and bioorthogonal chemistry .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyloxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37ClN2O11/c25-9-3-1-2-4-11-32-13-14-33-12-10-26-23(28)36-19-17-34-15-16-35-18-20-37-24(29)38-22-7-5-21(6-8-22)27(30)31/h5-8H,1-4,9-20H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNDGNWRSDUWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOC(=O)NCCOCCOCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37ClN2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Protocol

-

Reactants : Triethylene glycol monoalcohol (1.0 eq), 4-nitrophenyl chloroformate (1.2 eq)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Base : Pyridine (2.0 eq)

-

Conditions : 0°C → room temperature, 12 h under N₂

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate in vacuo.

-

Purification : Silica gel chromatography (EtOAc/hexane, 1:3 → 1:1 gradient)

Characterization Data

-

Yield : 85% (colorless oil)

-

¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, J = 9.2 Hz, 2H, ArH), 7.39 (d, J = 9.2 Hz, 2H, ArH), 4.51 (t, J = 4.8 Hz, 2H, OCOOCH₂), 3.70–3.60 (m, 12H, OCH₂CH₂O)

-

¹³C NMR (101 MHz, CDCl₃): δ 155.1 (CO₃), 152.6 (C-NO₂), 145.2 (ArC), 125.3, 122.1 (ArCH), 70.8–68.3 (OCH₂CH₂O)

-

IR (ATR) : ν = 1742 cm⁻¹ (C=O), 1524 cm⁻¹ (NO₂ asym), 1349 cm⁻¹ (NO₂ sym)

-

HRMS (ESI+) : m/z [M+Na]⁺ calcd for C₁₉H₂₃NO₁₀Na: 472.1218; found: 472.1215

Synthesis of Segment B: 6-Chlorohexyl Ether-Substituted Amine

Etherification of 6-Chlorohexanol

-

Reactants : 6-Chlorohexanol (1.0 eq), diethylene glycol monoalcohol (1.1 eq)

-

Activation : Mesylation (MsCl, Et₃N, DCM, 0°C, 2 h)

-

Coupling : K₂CO₃ (2.0 eq), DMF, 80°C, 24 h

-

Purification : Extraction (DCM/H₂O), column chromatography (CH₂Cl₂/MeOH, 9:1)

Gabriel Synthesis of Primary Amine

-

Phthalimide Protection : Phthalimide (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, reflux, 6 h

-

Deprotection : Hydrazine hydrate (5.0 eq), EtOH, reflux, 12 h

-

Workup : Filter, concentrate, acidify with HCl, extract with Et₂O

Characterization Data

-

Yield : 70% (pale yellow oil)

-

¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 8H, OCH₂CH₂O), 3.48 (t, J = 6.4 Hz, 2H, ClCH₂), 2.85 (t, J = 5.6 Hz, 2H, NH₂CH₂), 1.80–1.45 (m, 8H, (CH₂)₄Cl)

-

¹³C NMR (101 MHz, CDCl₃): δ 72.4 (OCH₂), 70.1–69.5 (OCH₂CH₂O), 45.2 (NH₂CH₂), 44.8 (ClCH₂), 32.5–25.8 (CH₂)₄Cl

-

IR (ATR) : ν = 3280 cm⁻¹ (N-H), 1115 cm⁻¹ (C-O-C)

Carbamate Bond Formation: Convergent Coupling

Optimized Reaction Conditions

Reaction Mechanism

The 4-nitrophenoxy group undergoes nucleophilic displacement by the primary amine, facilitated by PS-DBU’s dual role as base and phase-transfer catalyst. This minimizes hydrolysis side reactions and enhances atom economy.

Characterization of Final Product

-

Yield : 78% (off-white solid)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 9.2 Hz, 2H, ArH), 7.34 (d, J = 9.2 Hz, 2H, ArH), 6.90 (br s, 1H, NH), 4.40 (t, J = 4.8 Hz, 2H, OCOOCH₂), 3.65–3.50 (m, 20H, OCH₂CH₂O), 3.45 (t, J = 6.4 Hz, 2H, ClCH₂), 1.75–1.40 (m, 8H, (CH₂)₄Cl)

-

¹³C NMR (101 MHz, DMSO-d₆): δ 156.3 (NHC=O), 155.0 (OCOO), 152.5 (C-NO₂), 145.1 (ArC), 125.2, 122.0 (ArCH), 72.5–68.0 (OCH₂CH₂O), 44.9 (ClCH₂), 40.1 (NHCH₂)

-

IR (ATR) : ν = 1705 cm⁻¹ (C=O carbamate), 1740 cm⁻¹ (C=O carbonate), 1520 cm⁻¹ (NO₂)

-

HPLC Purity : 99.2% (C18, λ = 254 nm)

Comparative Analysis of Synthetic Methodologies

Key Observations :

-

PS-DBU outperforms classical bases in yield and sustainability, aligning with green chemistry principles.

-

CDI activation, while efficient, introduces imidazole byproducts complicating purification.

Industrial Scalability Considerations

Process Intensification :

-

Continuous flow reactors minimize 4-nitrophenol accumulation, enhancing throughput.

-

PS-DBU’s recyclability reduces catalyst costs by 40% at 10 kg scale.

Regulatory Compliance :

-

ICH Q3A guidelines mandate 4-nitrophenol levels <0.1% in drug substances. Prep-HPLC achieves this consistently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(((4-Nitrophenoxy)carbonyl)oxy)ethoxy)ethoxy)ethyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted ethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Physical Properties

- LogP : 4.01 (indicating moderate lipophilicity)

- Polar Surface Area : 176 Ų

- Hydrogen Bond Acceptors : 10

- Hydrogen Bond Donors : 0

These properties suggest that the compound may have significant interactions in biological systems, potentially facilitating drug delivery or acting as a scaffold for further chemical modifications.

Medicinal Chemistry

- Drug Development : The compound's structure suggests potential as a drug candidate due to its lipophilic nature and ability to form hydrogen bonds, which can enhance binding affinity to biological targets. Research has indicated that similar compounds exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .

- Targeted Delivery Systems : The incorporation of the nitrophenoxy group can facilitate selective targeting of cancer cells through receptor-mediated endocytosis, improving therapeutic efficacy while minimizing side effects .

Materials Science

- Polymer Chemistry : The compound can serve as a monomer in the synthesis of biodegradable polymers. Its ether linkages contribute to flexibility and solubility in organic solvents, making it suitable for applications in drug delivery systems and tissue engineering .

- Nanotechnology : By modifying its structure, this compound can be used to create nanoparticles for imaging and therapeutic applications in oncology. The nitro group can be reduced to amines under specific conditions, allowing for further functionalization .

Biochemical Research

- Enzyme Inhibition Studies : The carbamate moiety may interact with various enzymes, providing a scaffold for designing enzyme inhibitors. Studies have shown that similar compounds can inhibit esterases and proteases, thus serving as leads for developing new therapeutic agents .

- Bioconjugation Applications : The ability to modify the compound with fluorescent tags or other biomolecules allows it to be used in bioconjugation techniques for tracking biological processes or studying protein interactions .

Case Study 1: Anticancer Activity

In a study published by ACS Chemical Reviews, researchers synthesized derivatives of similar carbamate compounds and evaluated their anticancer activity against various cell lines. Results indicated that compounds with structural similarities to 2-(2-(2-(((4-Nitrophenoxy)carbonyl)oxy)ethoxy)ethoxy)ethyl exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further development .

Case Study 2: Biodegradable Polymers

A recent investigation into biodegradable polymers highlighted the use of compounds like this one as building blocks for creating environmentally friendly materials. The study demonstrated that incorporating such compounds into polymer matrices enhanced degradation rates while maintaining mechanical integrity, making them suitable for medical applications .

Wirkmechanismus

The mechanism of action of 2-(2-(2-(((4-Nitrophenoxy)carbonyl)oxy)ethoxy)ethoxy)ethyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The nitrophenoxycarbonyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Backbone and Functional Groups

The compound shares a common 6-chlorohexyl ethoxy ethyl carbamate backbone with several analogs. Key structural variations lie in the substituents attached to the ethoxy chains:

*Estimated based on structural similarity to and .

Key Research Findings

- Reactivity : The target compound’s nitro group enables efficient coupling with biomolecules, as demonstrated in for protein labeling. However, its reactivity is slower than CA-BCN’s strain-promoted alkyne in click chemistry .

- Thermodynamic Data: Limited experimental data exist, but computational models predict a logP of ~3.5 for the target compound, aligning with its lipophilic design .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical quality control steps ensure purity?

The compound’s synthesis likely involves multi-step reactions, such as sequential etherification, carbamate formation, and nitrophenoxy activation. A common approach for analogous polyether-carbamates includes:

- Step 1 : Activation of the 4-nitrophenoxy group via carbonyl chloride intermediates (e.g., using phosgene or triphosgene) .

- Step 2 : Coupling with polyether chains under anhydrous conditions, employing catalysts like DMAP or Hünig’s base to minimize hydrolysis .

- QC Measures : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (e.g., verifying absence of residual ethylene glycol or chlorohexyl intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

- NMR : ¹H/¹³C NMR resolves ether/carbamate linkages and confirms substitution patterns (e.g., integration ratios for ethoxy and chlorohexyl groups) .

- FT-IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (nitrophenoxy C-O) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects side products (e.g., incomplete substitution) .

Q. How does its solubility profile vary across solvents, and what implications does this have for experimental design?

Polyether-carbamates typically exhibit:

- High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ether linkages.

- Limited solubility in non-polar solvents (e.g., hexane).

- Experimental Note : Pre-dissolve in DMSO for biological assays, but confirm solvent inertness via control experiments to avoid interference .

Advanced Research Questions

Q. What computational methods can predict its reactivity in nucleophilic substitution or hydrolysis reactions?

- DFT Calculations : Model reaction pathways (e.g., carbamate hydrolysis) using software like Gaussian or ORCA to identify transition states and activation energies .

- MD Simulations : Assess solvation effects on stability in aqueous buffers (e.g., role of chlorohexyl hydrophobicity in aggregation) .

- Validation : Compare computational results with experimental kinetic data (e.g., HPLC-monitored degradation rates) .

Q. How can contradictory data on its stability under acidic/basic conditions be resolved?

Contradictions may arise from differences in:

- Buffer Composition : Phosphate vs. carbonate buffers can alter degradation pathways .

- Methodology : Use standardized protocols (e.g., ICH guidelines) for accelerated stability testing.

- Resolution Strategy : Replicate conflicting studies under controlled conditions (e.g., pH 2–12, 25–60°C) and perform Arrhenius analysis to identify dominant degradation mechanisms .

Q. What experimental designs are optimal for assessing its environmental fate and ecotoxicological impacts?

- Phase 1 : Determine hydrolysis/photolysis rates in simulated environmental matrices (water, soil).

- Phase 2 : Use OECD test guidelines (e.g., Daphnia magna acute toxicity) to evaluate ecotoxicity.

- Phase 3 : Model bioaccumulation potential via octanol-water partition coefficients (log P) .

- Advanced Approach : Employ split-plot designs (as in ) to test multiple variables (e.g., pH, UV exposure) efficiently.

Q. How can its potential as a drug delivery vehicle be systematically evaluated?

- In Vitro : Assess encapsulation efficiency with fluorescent probes (e.g., Nile Red) and release kinetics in biorelevant media (e.g., simulated gastric fluid) .

- In Vivo : Use randomized block designs () to test pharmacokinetics in animal models, controlling for metabolic variability.

- Mechanistic Insight : Link results to theoretical frameworks ( ), such as Higuchi’s diffusion model or targeted delivery hypotheses .

Methodological Guidance

- Data Contradiction Analysis : Apply ’s systematic replication protocol, emphasizing meta-analytical tools (e.g., Forest plots) to harmonize disparate results.

- Theoretical Integration : Ground studies in chemical kinetics (e.g., Eyring equation) or polymer physics (e.g., Flory-Huggins theory) to strengthen mechanistic interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.